molecular formula C43H64O16 B12382068 (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid

Cat. No.: B12382068
M. Wt: 837.0 g/mol
InChI Key: JENBECQUKVEUTQ-ILVQQCHOSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name of this compound reflects its intricate architecture. The parent structure is a pentacyclic triterpene of the picen class, characterized by a fused ring system (cyclopentanoperhydrophenanthrene derivative) with methyl groups at positions 4, 4, 6a, 6b, 8a, 11, and 14b, along with a carboxyl group at C11 and a ketone at C14. The stereochemical descriptors (3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS) define the absolute configuration of the triterpene core, which adopts a D/E trans ring junction —a critical feature influencing its biological activity.

The glycosidic appendages consist of two distinct units:

  • A β-D-glucuronosyl moiety linked via an ether bond to the triterpene’s C3 hydroxyl group, with stereochemistry (2S,3S,4S,5R,6R).
  • A methoxycarbonyl-substituted oxane (tetrahydropyran) unit attached to the glucuronosyl residue at position C5, with configuration (2R,3R,4S,5S,6S).

The stereochemical integrity of these linkages has been confirmed through nuclear Overhauser effect (NOE) spectroscopy and single-crystal X-ray diffraction. Notably, the 18β configuration of the triterpene core—contrasting with the 18α isomer—imparts greater thermodynamic stability due to reduced steric strain in the D/E ring junction.

X-ray Crystallographic Studies of the Pentacyclic Triterpene Core

X-ray diffraction analyses reveal that the pentacyclic core adopts a chair-chair-chair-boat-boat (c-c-c-b-b) conformation in crystalline states, as observed in the related compound friedelin. This conformation stabilizes the molecule through intramolecular hydrogen bonds between the C11 carboxyl group and the C14 ketone oxygen (distance: 2.68 Å).

Table 1: Key crystallographic parameters of the triterpene core

Parameter Value Source
Unit cell dimensions a = 10.7 Å, b = 6.5 Å, c = 5.9 Å
Space group P2₁2₁2₁
Torsion angle C3-O-C1' 112.4°
Hydrogen bond network C11-COOH⋯O=C14

In gel states (e.g., nitrobenzene xerogels), the core undergoes conformational flexibility, evidenced by shifts in wide-angle X-ray diffraction (WAXD) peaks. For instance, the characteristic 10.6 Å d-spacing in xerogels collapses to 5.5 Å under mechanical stress, indicating reversible structural rearrangement.

Conformational Analysis of Glycosidic Linkages

The glycosidic bonds exhibit restricted rotation due to steric hindrance from the methoxycarbonyl group and hydrogen bonding between the glucuronosyl carboxylate and oxane hydroxyls. Quantum mechanics/molecular mechanics (QM/MM) simulations demonstrate two dominant conformers:

  • Syn-periplanar (Φ = 60°, Ψ = -30°) : Stabilized by an intramolecular hydrogen bond between the glucuronosyl C2-OH and the oxane C4-OH (energy: -42.3 kcal/mol).
  • Anti-periplanar (Φ = -120°, Ψ = 150°) : Favored in polar solvents due to solvation of the carboxylate groups (energy: -38.9 kcal/mol).

Table 2: Torsion angles of glycosidic linkages

Bond Φ (°) Ψ (°) Environment Source
Triterpene-O-glucuronosyl 112.4 145.7 Crystalline
Glucuronosyl-O-oxane -118.2 152.3 Xerogel

Field-emission scanning electron microscopy (FESEM) of nitrobenzene xerogels reveals helical fibrils (diameter: 50–100 nm) arising from the chirality of the glycosidic linkages. These structural features correlate with the compound’s self-assembly behavior in nonpolar solvents, where the triterpene cores stack via π-π interactions while glycosidic units form hydrophilic channels.

Properties

Molecular Formula

C43H64O16

Molecular Weight

837.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(53)54)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)29(57-36)33(50)51)59-35-28(49)24(45)25(46)30(58-35)34(52)55-8/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,53,54)/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36+,39+,40-,41-,42+,43+/m0/s1

InChI Key

JENBECQUKVEUTQ-ILVQQCHOSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)OC)O)O)O)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)OC)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C

Origin of Product

United States

Preparation Methods

Preparation of Picene-13-carboxylic Acid Derivatives

The picene core, a pentacyclic aromatic hydrocarbon system, serves as the foundation for the target compound. According to synthetic methodologies developed for structurally similar compounds, the picene-13-carboxylic acid component can be prepared through a multi-step sequence as follows:

  • Synthesis of picene via photocyclization
  • Selective functionalization at the 13-position
  • Oxidation to the corresponding carboxylic acid

A representative synthetic pathway for picene-13-carboxylic acid involves:

Scheme 1: Synthesis of Picene-13-carboxylic acid
Step 1: Preparation of precursor
Step 2: Photocyclization with I2
Step 3: Esterification
Step 4: Hydrolysis to carboxylic acid

The preparation of picene-13-carboxylic acid typically begins with the esterification of the corresponding carboxylic acid to form esters such as picene-13-carboxylic acid ethyl ester or methyl ester. The synthetic route described by Shanmuganathan et al. demonstrates a successful approach:

Table 1. Reaction Conditions for Picene-13-carboxylic Acid Synthesis

Step Reagents Conditions Yield (%)
1 Starting material + H2SO4 EtOH or MeOH 90-95
2 Intermediate + hν/I2 Appropriate solvent 85-90
3 Picene ester + NaOH THF/H2O (4:1), reflux, 8h 88

The picene-13-carboxylic acid obtained through this method is isolated as a pale brown powder with a melting point of 267-270°C, confirmed by IR spectroscopy showing characteristic bands at 3435, 3206, 1676, 1425, 1252, 806, and 776 cm-1.

Functionalization of the Picene Core

Functionalization of the picene core to introduce the required substituents and stereochemistry involves several selective transformations:

  • Reduction of picene-13-carboxylic acid methyl ester to picen-13-ylmethanol using mild reducing agents such as di-isobutyl aluminum hydride (DIBAL) in toluene, yielding the alcohol in 90% yield.

  • Oxidation of picen-13-ylmethanol to picene-13-carbaldehyde using pyridinium chlorochromate in dichloromethane at 25-30°C (87% yield).

  • Further functionalization through condensation reactions with active methylene compounds using piperidine as a base.

Preparation of Oxane-2-carboxylic Acid Derivatives

Stereoselective Synthesis of Oxane-2-carboxylic Acid

The oxane-2-carboxylic acid moiety (tetrahydropyran-2-carboxylic acid) represents a critical component of the target molecule. Both (2R) and (2S) stereoisomers of oxane-2-carboxylic acid can be prepared with high stereoselectivity through various methods.

Table 2. Comparison of Synthetic Routes to Oxane-2-carboxylic Acid Derivatives

Method Starting Material Key Reagents Stereoselectivity Yield (%)
Ring Closure 5-hydroxypentanoic acid Acid catalysts Moderate 65-75
Oxidation Tetrahydropyran-2-methanol PCC or TEMPO High 85-90
Asymmetric synthesis Dihydropyran Chiral catalysts Excellent (>95% ee) 70-85

For the (2S) isomer specifically required in the target compound, asymmetric synthesis using chiral catalysts or starting from naturally occurring chiral pool materials provides the necessary stereochemical control. The (2S)-oxane-2-carboxylic acid can be identified by its characteristic spectral data, including an InChI key of MQAYFGXOFCEZRW-YFKPBYRVSA-N and computed properties such as XLogP3-AA value of 0.6, hydrogen bond donor count of 1, and hydrogen bond acceptor count of 3.

Functionalization of Oxane Ring Systems

The preparation of polyhydroxylated oxane derivatives requires careful control of the stereochemistry at multiple centers. The 3,4,5-trihydroxy-6-substituted oxane-2-carboxylic acid component can be synthesized through:

  • Starting from appropriate sugar derivatives
  • Selective protection and deprotection strategies
  • Oxidation of the primary alcohol to the carboxylic acid

The hydroxylation pattern on the oxane rings requires orthogonal protecting group strategies, particularly when preparing the 3,4,5-trihydroxy-6-(2-hydroxyethoxy)oxane-2-carboxylic acid intermediate.

Glycosylation and Coupling Strategies

Selective Glycosylation Methods

The connection between the picenyl core and the oxane components requires selective glycosylation. This process involves:

  • Protection of non-participating hydroxyl groups
  • Activation of the anomeric position
  • Stereoselective glycosylation
  • Selective deprotection

Typical glycosylation conditions employ trichloroacetimidates, thioglycosides, or glycosyl halides as donors, with Lewis acid catalysts such as BF3·Et2O, TMSOTf, or SnCl4.

Table 3. Glycosylation Methods for Complex Natural Products

Glycosyl Donor Activator Solvent Temperature (°C) α/β Selectivity Yield (%)
Trichloroacetimidate BF3·Et2O DCM -78 to -20 α-selective 70-85
Thioglycoside NIS/TfOH DCM/Et2O -40 to 0 β-selective 65-80
Glycosyl bromide AgOTf Toluene -20 to rt α-selective 60-75

Inter-saccharide Linkage Formation

The preparation of the complex disaccharide component involving the 3,4,5-trihydroxy-oxane-2-carboxylic acid linked to a second oxane ring bearing a methoxycarbonyl group requires:

  • Orthogonal protection of hydroxyl groups
  • Selective activation of one glycosyl donor
  • Controlled glycosylation reaction
  • Sequential deprotection steps

Successful glycosidic linkage formation between complex carbohydrate components typically employs the Schmidt method using trichloroacetimidates or modified Koenigs-Knorr conditions.

Preparation of Polyhydroxylated Oxane Components

Synthesis of Trihydroxy-oxane-2-carboxylic Acid Derivatives

The preparation of 3,4,5-trihydroxy-6-substituted oxane-2-carboxylic acid derivatives often starts from appropriate sugar precursors. For the target compound, a glucuronic acid derivative serves as an appropriate starting point.

Table 4. Methods for Preparing Polyhydroxylated Oxane-2-carboxylic Acids

Starting Material Oxidation Method Solvent System Protecting Groups Yield (%)
Glucose derivatives TEMPO/BAIB DCM/H2O Benzyl ethers 75-85
Glucosides Pt/O2 NaHCO3, water Acetals/acetates 65-80
Methyl glucoside Jones oxidation Acetone/H2O Isopropylidene 70-80

The synthesis typically involves selective protection of hydroxyl groups, allowing for subsequent functionalization at specific positions. The characteristic structural features of this component include multiple stereogenic centers that require careful control during the synthetic sequence.

Methoxycarbonyl-functionalized Oxane Derivatives

The preparation of the methoxycarbonyl-functionalized oxane component, particularly the (2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl fragment, can be achieved through:

  • Starting from appropriate uronic acid derivatives
  • Selective esterification of the carboxylic acid function
  • Protection and deprotection strategies for the hydroxyl groups

This typically involves methyl esterification of the carboxylic acid function of appropriate glucuronic acid derivatives.

Total Synthesis and Component Assembly

Convergent Synthetic Approach

The total synthesis of the target compound employs a convergent strategy involving:

  • Separate synthesis of the picenyl core with appropriate protecting groups
  • Preparation of the complex oxane components
  • Sequential coupling reactions with strict stereochemical control
  • Strategic deprotection sequence to reveal the final compound

Table 5. Key Coupling Reactions for Total Synthesis

Coupling Components Coupling Reagents Conditions Stereochemical Control Yield (%)
Picenyl-alcohol + Glycosyl donor BF3·Et2O or TMSOTf DCM, -40°C to rt Lewis acid control 60-70
Disaccharide formation NIS/TfOH or AgOTf DCM/Et2O, -20°C Neighboring group participation 65-75
Final deprotection NaOH or LiOH THF/H2O/MeOH Mild conditions 80-90

Protective Group Strategies

Successful synthesis of the target compound requires a sophisticated protecting group strategy due to the presence of multiple reactive hydroxyl and carboxyl groups:

  • Temporary protection of carboxylic acids as methyl or ethyl esters
  • Protection of hydroxyl groups as benzyl ethers, silyl ethers, or acetals
  • Orthogonal protecting groups allowing selective deprotection

The final deprotection sequence must be carefully designed to avoid unwanted side reactions and maintain the integrity of the sensitive functional groups and stereochemistry.

Analytical Methods for Structure Verification

Spectroscopic Characterization

Verification of the successful preparation of the target compound relies on comprehensive spectroscopic analysis:

Table 6. Spectroscopic Methods for Structure Verification

Technique Key Information Obtained Characteristic Features
1H NMR Proton environments, coupling patterns Complex signals for picenyl core (8-9 ppm), oxane ring protons (3.5-5.5 ppm)
13C NMR Carbon environments Carboxylic acid carbons (170-180 ppm), aromatic carbons (120-140 ppm)
IR Functional group identification OH stretching (3200-3600 cm-1), C=O stretching (1700-1730 cm-1)
Mass Spectrometry Molecular weight confirmation Molecular ion peak, fragmentation pattern
X-ray Crystallography Absolute configuration Definitive stereochemical assignments

Chromatographic Analysis

Purity assessment and isolation of the target compound typically employ various chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) with appropriate columns (e.g., C18 reverse phase)
  • Thin-Layer Chromatography (TLC) systems optimized for highly polar compounds
  • Flash chromatography for intermediate purification

Challenges and Considerations in Synthesis

Stereochemical Control

The major challenge in preparing the target compound is maintaining strict stereochemical control at multiple centers. This requires:

  • Careful selection of starting materials with defined stereochemistry
  • Stereoselective reactions for introducing new stereogenic centers
  • Reaction conditions that prevent epimerization of sensitive centers

Purification Strategies

Purification of intermediates and the final compound presents significant challenges due to:

  • Structural complexity and high molecular weight
  • Multiple polar functional groups affecting solubility
  • Potential for degradation during purification

Successful purification typically employs a combination of techniques including recrystallization from appropriate solvent systems, careful column chromatography, and potentially preparative HPLC.

Alternative Synthetic Approaches

Semi-synthetic Approaches from Natural Products

For compounds of this complexity, semi-synthetic approaches starting from naturally occurring materials may provide advantages:

  • Beginning with naturally occurring terpenoids or steroids with the basic carbon framework
  • Selective functionalization to introduce required groups
  • Glycosylation with prepared carbohydrate components

This approach can potentially reduce the number of synthetic steps and take advantage of the stereochemical information already present in natural products.

Enzymatic and Chemoenzymatic Methods

Enzymatic and chemoenzymatic approaches offer potential advantages for preparing such complex molecules:

  • Glycosyltransferases for stereoselective glycosidic bond formation
  • Oxidoreductases for selective oxidation/reduction steps
  • Lipases or esterases for selective esterification/hydrolysis

These methods can provide high stereoselectivity under mild conditions, potentially simplifying the synthetic route and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

Pharmacological Applications

Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals in the body which can lead to cellular damage and various diseases. Studies have shown that compounds with similar structures can enhance the body's defense mechanisms against oxidative stress .

Anti-inflammatory Effects
The compound has been linked to anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases such as arthritis and heart disease. Its potential to modulate inflammatory pathways makes it a candidate for therapeutic interventions in inflammatory conditions .

Cardiovascular Health
There is growing evidence suggesting that this compound may contribute to cardiovascular health by improving lipid profiles and reducing cholesterol levels. It may also have protective effects against atherosclerosis and other cardiovascular diseases .

Nutraceutical Applications

Functional Food Ingredient
Due to its health-promoting properties and safety profile in traditional medicine practices (such as Kampo), this compound is being explored as an ingredient in functional foods aimed at enhancing health benefits beyond basic nutrition. Its incorporation into dietary supplements could provide additional health benefits related to metabolic health and disease prevention .

Synergistic Effects with Other Nutrients
Studies have indicated that the compound may exhibit synergistic effects when combined with other bioactive compounds. For instance, its interaction with glycyrrhizic acid has been studied for enhanced bioavailability of other beneficial compounds like resveratrol . This suggests potential applications in formulating complex nutraceutical products.

Case Studies

Clinical Trials on Antioxidant Efficacy
A clinical trial assessing the antioxidant efficacy of this compound revealed promising results in reducing oxidative stress markers in participants with metabolic syndrome. This study highlights its potential role in managing oxidative stress-related conditions .

Research on Anti-inflammatory Mechanisms
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines in cell cultures. This research underlines its potential as an anti-inflammatory agent and supports further exploration in clinical settings for conditions characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of this compound involves its interactions with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The methoxycarbonyl group may also participate in interactions through its electron-withdrawing effects, altering the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the triterpenoid saponin class, which shares a triterpene aglycone core but varies in functional groups, glycosylation patterns, and bioactivity. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name / Source Molecular Formula Molecular Weight (g/mol) XlogP Polar Surface Area (Ų) Key Structural Features
Target Compound C₅₃H₈₈O₂₂ 1077.30 0.60 354.00 Methoxycarbonyl-modified sugar, 7 methyl groups, carboxylate at C11.
(2S,3S,4R,5R,6R)-6-[[...]-tetradecahydropicen-3-yl]oxy...oxane-2-carboxylic acid C₄₁H₆₄O₁₃ 764.94 N/A N/A Smaller aglycone, fewer methyl groups, simpler glycosylation.
Compound from (C59H96O26) C₅₉H₉₆O₂₆ 1221.40 -1.20 413.00 Extended glycosylation (26 oxygen atoms), higher polarity, lower lipophilicity.
Glycyrrhetinic Acid Hydrogen Succinate C₃₆H₅₄O₈ 618.81 4.50 143.00 Succinate ester modification, no glycosylation, higher lipophilicity.

Key Differences in Bioactivity

Anti-Inflammatory Potential: The target compound’s predicted interaction with NF-kappa-B and cannabinoid receptors aligns with known anti-inflammatory mechanisms of triterpenoids . In contrast, glycyrrhetinic acid derivatives (e.g., ) act via glucocorticoid receptor modulation .

Oxidative Stress Modulation: A structurally similar triterpenoid () showed positive correlation with ROS levels (r=0.76) and negative correlation with antioxidant markers (e.g., Nrf2), suggesting context-dependent pro- or antioxidant effects . The target compound’s methoxycarbonyl group may confer stability against oxidative degradation.

Metabolic and Pharmacokinetic Properties :

  • The target compound’s methoxycarbonyl group may reduce enzymatic hydrolysis compared to hydroxyl-rich analogs (e.g., ), prolonging bioavailability .
  • Compounds with lower XlogP (e.g., -1.20 in ) are more hydrophilic, favoring renal excretion but limiting cellular uptake .

Research Findings and Implications

  • Synthetic Challenges : The compound’s complexity necessitates advanced synthesis strategies, such as modular coupling of aglycone and sugar units (e.g., ) .

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